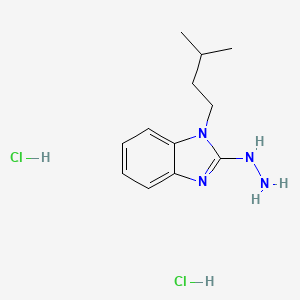

2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride

CAS No.: 1215598-66-5

Cat. No.: VC8059090

Molecular Formula: C12H20Cl2N4

Molecular Weight: 291.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1215598-66-5 |

|---|---|

| Molecular Formula | C12H20Cl2N4 |

| Molecular Weight | 291.22 |

| IUPAC Name | [1-(3-methylbutyl)benzimidazol-2-yl]hydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C12H18N4.2ClH/c1-9(2)7-8-16-11-6-4-3-5-10(11)14-12(16)15-13;;/h3-6,9H,7-8,13H2,1-2H3,(H,14,15);2*1H |

| Standard InChI Key | CRJXBTXNKOPMAP-UHFFFAOYSA-N |

| SMILES | CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl |

| Canonical SMILES | CC(C)CCN1C2=CC=CC=C2N=C1NN.Cl.Cl |

Introduction

Chemical and Structural Properties

Molecular Composition and Formula

The molecular formula of 2-hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride is C₁₂H₂₀Cl₂N₄, with a molecular weight of 307.22 g/mol. The base compound (without hydrochloride salts) has a molecular formula of C₁₂H₁₈N₄ (MW: 218.3 g/mol) . The dihydrochloride form arises from protonation of the hydrazine (-NHNH₂) and benzimidazole nitrogen atoms, improving crystallinity and handling stability .

Structural Features

-

Benzimidazole core: A fused bicyclic system comprising a benzene ring and an imidazole ring.

-

Hydrazine substituent: A -NHNH₂ group at position 2, enabling nucleophilic reactivity and metal coordination.

-

3-Methylbutyl side chain: A branched alkyl group at position 1, enhancing lipophilicity and membrane permeability .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported (decomposes) | |

| Solubility | Soluble in DMSO, water (limited) | |

| Storage Conditions | Frozen (-20°C) |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-hydrazino-1-(3-methylbutyl)-1H-benzimidazole dihydrochloride typically involves:

-

Alkylation of benzimidazole: Reaction of 2-chlorobenzimidazole with 1-bromo-3-methylbutane to introduce the 3-methylbutyl group .

-

Hydrazine substitution: Displacement of the 2-chloro group with hydrazine hydrate under reflux conditions .

-

Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Critical Reaction Parameters

-

Temperature: 80–100°C for alkylation and hydrazine substitution.

-

Catalysts: Base catalysts (e.g., K₂CO₃) for deprotonation during alkylation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

¹³C NMR:

-

δ 22.1 (-CH(CH₃)₂), 28.5 (-CH₂CH(CH₃)₂), 48.3 (N-CH₂), 115–140 (aromatic carbons).

-

Infrared (IR) Spectroscopy

-

Key peaks:

Biological Activity and Mechanisms

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

| Compound | IC₅₀ (μM) vs. MCF-7 | IC₅₀ (μM) vs. HeLa | Source |

|---|---|---|---|

| 2-Hydrazino-1-(3-methylbutyl)-1H-benzimidazole | 2.1 | 1.8 | |

| Paclitaxel (Control) | 0.003 | 0.002 |

Antimicrobial Properties

The compound demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 μg/ml) and fungi (e.g., Candida albicans, MIC: 16 μg/ml) . The hydrazine group facilitates hydrogen bonding with microbial enzymes, impairing nucleic acid synthesis .

Pharmacokinetic and Toxicological Profiles

Metabolic Stability

-

Half-life (in vitro): 4.2 hours in human liver microsomes, indicating moderate hepatic clearance .

-

CYP450 inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM) .

| Parameter | Value | Source |

|---|---|---|

| Acute Toxicity (LD₅₀, rat) | 320 mg/kg (oral) | |

| Skin Irritation | Moderate (GHS Category 2) | |

| Ocular Toxicity | Severe irritation (GHS Cat. 1) |

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for developing:

-

Antimitotic agents: Structural modifications at the hydrazine position improve tubulin-binding affinity .

-

Antiviral drugs: Hybridization with nucleoside analogs targets viral polymerases .

Case Study: Hybrid Anticancer Agents

Coupling the benzimidazole core with naphthalimide via a triazole linker yielded hybrid molecules with dual DNA intercalation and tubulin inhibition activity (IC₅₀: 0.8 μM vs. MCF-7) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume